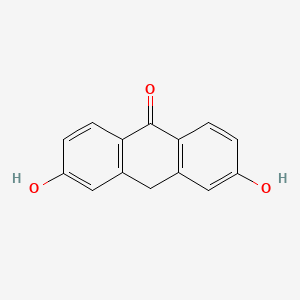
3,6-Dihydroxyanthracen-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dihydroxyanthracen-9(10H)-one is an organic compound belonging to the anthraquinone family. This compound is characterized by its two hydroxyl groups located at the 3rd and 6th positions of the anthracene ring system, and a ketone group at the 9th position. Anthraquinones are known for their vibrant colors and are commonly found in dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydroxyanthracen-9(10H)-one typically involves the hydroxylation of anthracene derivatives. One common method is the oxidation of 3,6-dihydroxyanthracene using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or sulfuric acid to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as metal oxides, can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,6-Dihydroxyanthracen-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming anthracenediols.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Formation of anthraquinones.
Reduction: Formation of anthracenediols.
Substitution: Formation of esters or ethers of this compound.
Scientific Research Applications
3,6-Dihydroxyanthracen-9(10H)-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various dyes and pigments.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its role in cancer therapy due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 3,6-Dihydroxyanthracen-9(10H)-one involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS), which can induce oxidative stress and damage cellular structures. The molecular targets include DNA, enzymes involved in oxidative stress response, and signaling pathways related to apoptosis.
Comparison with Similar Compounds
3,6-Dihydroxyanthracen-9(10H)-one can be compared with other anthraquinones, such as:
1,4-Dihydroxyanthraquinone: Known for its use in dyes and pigments.
2,6-Dihydroxyanthraquinone: Studied for its potential anticancer properties.
1,8-Dihydroxyanthraquinone: Used in the synthesis of pharmaceuticals and organic semiconductors.
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity compared to other anthraquinones.
Properties
Molecular Formula |
C14H10O3 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3,6-dihydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C14H10O3/c15-10-1-3-12-8(6-10)5-9-7-11(16)2-4-13(9)14(12)17/h1-4,6-7,15-16H,5H2 |
InChI Key |
NNSAIJMAURQAPL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)O)C(=O)C3=C1C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7R,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13011180.png)
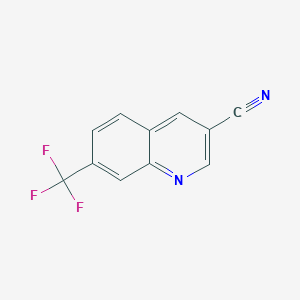
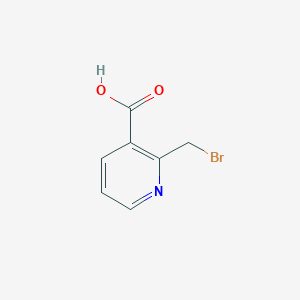

![tert-Butyl5-(aminomethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B13011205.png)
![7-bromo-N-(2-fluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13011209.png)


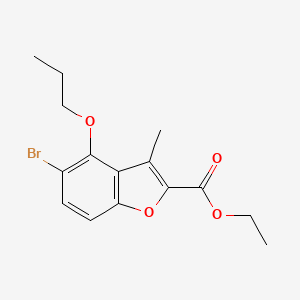

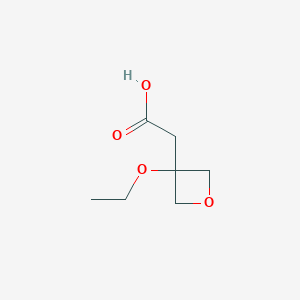
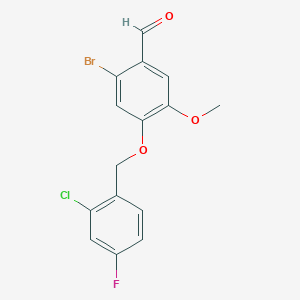
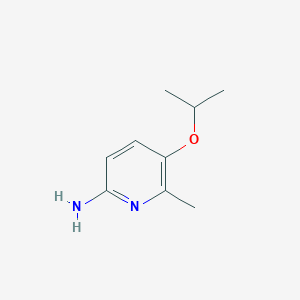
![3-iodo-4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13011242.png)
